molecular formula C13H21N5O2 B12222661 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12222661
M. Wt: 279.34 g/mol
InChI Key: CMQIRJVXPWKBHF-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and hydrogen bonding ability. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-triazoles, including 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide, can be achieved through various methods. One common approach is the “click chemistry” method, which involves the [3+2] cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out under mild conditions .

Industrial Production Methods

In industrial settings, the production of 1,2,3-triazoles often involves the use of green chemistry principles to minimize waste and energy consumption. Methods such as microwave-assisted synthesis, ultrasound, and mechanochemistry are employed to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking. These interactions enable the compound to bind to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and cyclobutyl groups contribute to its stability and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C13H21N5O2/c1-17-9-11(15-16-17)12(19)14-10-13(3-2-4-13)18-5-7-20-8-6-18/h9H,2-8,10H2,1H3,(H,14,19)

InChI Key

CMQIRJVXPWKBHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2(CCC2)N3CCOCC3

Origin of Product

United States

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